A Technical Guide to the Spectroscopic Characterization of 2-Phenylbutyric Acid Anhydride
A Technical Guide to the Spectroscopic Characterization of 2-Phenylbutyric Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Overview
2-Phenylbutyric acid anhydride, with the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.39 g/mol , is formed from the condensation of two molecules of 2-phenylbutyric acid.[1][2][3][4] Understanding its structure is fundamental to interpreting its spectroscopic output. The molecule is symmetrical, featuring two chiral centers at the alpha-carbon position.
Figure 1: Chemical structure of 2-Phenylbutyric acid anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Phenylbutyric acid anhydride, we will predict the ¹H and ¹³C NMR spectra based on the known data for 2-phenylbutyric acid and the expected electronic effects of anhydride formation.
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra for a compound like 2-Phenylbutyric acid anhydride would be as follows:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Predicted ¹H NMR Data
The symmetry of the anhydride means that the two 2-phenylbutyrate moieties are chemically equivalent, simplifying the spectrum. The primary difference compared to the parent carboxylic acid will be a slight downfield shift of the alpha-proton due to the electron-withdrawing effect of the anhydride linkage.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35-7.20 | Multiplet | 10H | Aromatic (Ph-H) | Typical range for monosubstituted benzene rings. |
| ~3.65 | Triplet | 2H | Alpha-Proton (α-H) | The proton on the carbon adjacent to the carbonyl will be deshielded. The triplet arises from coupling to the adjacent CH₂ group. This is expected to be slightly downfield from the ~3.5 ppm shift in the parent acid. |
| ~2.10-1.90 | Multiplet | 4H | Methylene (CH₂) | These diastereotopic protons will show complex splitting due to coupling with both the α-H and the methyl group. |
| ~0.95 | Triplet | 6H | Methyl (CH₃) | The terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by the presence of a downfield carbonyl carbon and the aromatic signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | Carbonyl (C=O) | Anhydride carbonyls are typically found in this region, slightly upfield from carboxylic acid carbonyls (~175-185 ppm). |
| ~138 | Quaternary Aromatic (ipso-C) | The carbon of the phenyl ring directly attached to the butyrate chain. |
| ~129 | Aromatic (ortho/para-C) | Aromatic carbons. |
| ~128 | Aromatic (meta-C) | Aromatic carbons. |
| ~55 | Alpha-Carbon (α-C) | The chiral carbon bearing the phenyl group. |
| ~26 | Methylene (-CH₂-) | The ethyl methylene carbon. |
| ~12 | Methyl (-CH₃) | The terminal ethyl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The most prominent feature in the IR spectrum of an acid anhydride is the pair of carbonyl (C=O) stretching bands.
Experimental Protocol: IR
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Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the anhydride with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent like chloroform onto a salt plate (e.g., NaCl or KBr).
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of air (or the KBr pellet) should be taken and subtracted from the sample spectrum.
Data Interpretation: Key IR Absorptions
The anhydride functional group is characterized by two C=O stretching vibrations: a symmetric stretch and an asymmetric stretch.[5] This is a direct result of the mechanical coupling between the two carbonyl groups through the central oxygen atom.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1820 | Strong | Asymmetric C=O Stretch | Saturated, non-cyclic anhydrides typically show a strong band in the 1830-1800 cm⁻¹ region.[5] |
| ~1750 | Strong | Symmetric C=O Stretch | The second, often more intense, carbonyl band for saturated anhydrides appears in the 1760-1740 cm⁻¹ range.[5] |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the phenyl rings. |
| ~2970-2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the ethyl groups. |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending | Skeletal vibrations of the benzene rings. |
| ~1250-1000 | Strong | C-O Stretch | Stretching of the C-O single bonds within the anhydride linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and structural features.
Experimental Protocol: MS
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Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) could also be used for a softer ionization method, which would likely show a prominent molecular ion or adducts.
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Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
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Acquisition: The sample is introduced (e.g., via direct infusion or after separation by gas chromatography), ionized, and the resulting ions are separated and detected.
Predicted Fragmentation Pattern (EI-MS)
Under EI conditions, 2-Phenylbutyric acid anhydride is expected to produce a molecular ion peak (M⁺) and undergo characteristic fragmentation.
Figure 2: Predicted major fragmentation pathways for 2-Phenylbutyric acid anhydride in EI-MS.
| m/z Value | Proposed Fragment | Rationale |
| 310 | [C₂₀H₂₂O₃]⁺˙ | Molecular Ion (M⁺) . The intact molecule with one electron removed. |
| 163 | [C₁₀H₁₁O₂]⁺ | Acylium Ion . A key fragment resulting from the cleavage of the C-O anhydride bond, representing one half of the molecule. |
| 147 | [C₁₀H₁₁O]⁺ | Acylium Ion . Formed by the loss of one of the 2-phenylbutyrate moieties. |
| 91 | [C₇H₇]⁺ | Tropylium Ion . A very common and stable fragment in molecules containing a benzyl group, formed by rearrangement and loss of the side chain from the phenyl-containing fragment. |
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Phenylbutyric acid anhydride. By leveraging established principles of NMR, IR, and MS, and by drawing comparisons with the parent carboxylic acid, we have constructed a comprehensive set of expected data. These predictions offer a robust baseline for researchers working with this compound, enabling them to confirm its identity and purity with confidence. Any significant deviation from this predicted data during experimental analysis would warrant further investigation into the sample's integrity or the presence of impurities.
References
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PubChem. (n.d.). 2-Phenylbutyric anhydride. National Center for Biotechnology Information. Retrieved from [Link][1]
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Molbase. (n.d.). 2-PHENYLBUTYRIC ACID ANHYDRIDE. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-25. Retrieved from [Link][5]
